

lidocaine hydrochloride vs lignocaine pharmacological properties

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Compound Focus: Lidocaine Hydrochloride

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Key Pharmacological Properties and Experimental Insights

While the names refer to the same drug, the choice of salt form and the presence of different anions can influence its properties. The following data and experimental contexts are crucial for a professional comparison.

1. Chemical and Physicochemical Properties

The hydrochloride salt is the standard formulation for most clinical applications due to its favorable solubility and stability.

| Property | Lidocaine Hydrochloride (HCl) | Lidocaine (Free Base) |
|----------------------------|---------------------------------------|-----------------------|
| Physical Form | Salt (typically as a monohydrate) [1] | Free base [1] |
| Water Solubility | Very soluble [1] | Not soluble [1] |
| Solubility in Oils/Alcohol | N/A (soluble in water) | Soluble [1] |

| Property | Lidocaine Hydrochloride (HCl) | Lidocaine (Free Base) |
|------------------------|--|---|
| pH of Aqueous Solution | Acidic (often 4-5) [1] | Not applicable (insoluble) |
| pKa | ~7.8 [1] | Information missing from search results |
| Primary Dosage Forms | Aqueous solutions (injections, topical gels, rinses) [1] | Anhydrous formulations (ointments, lip balms) [1] |

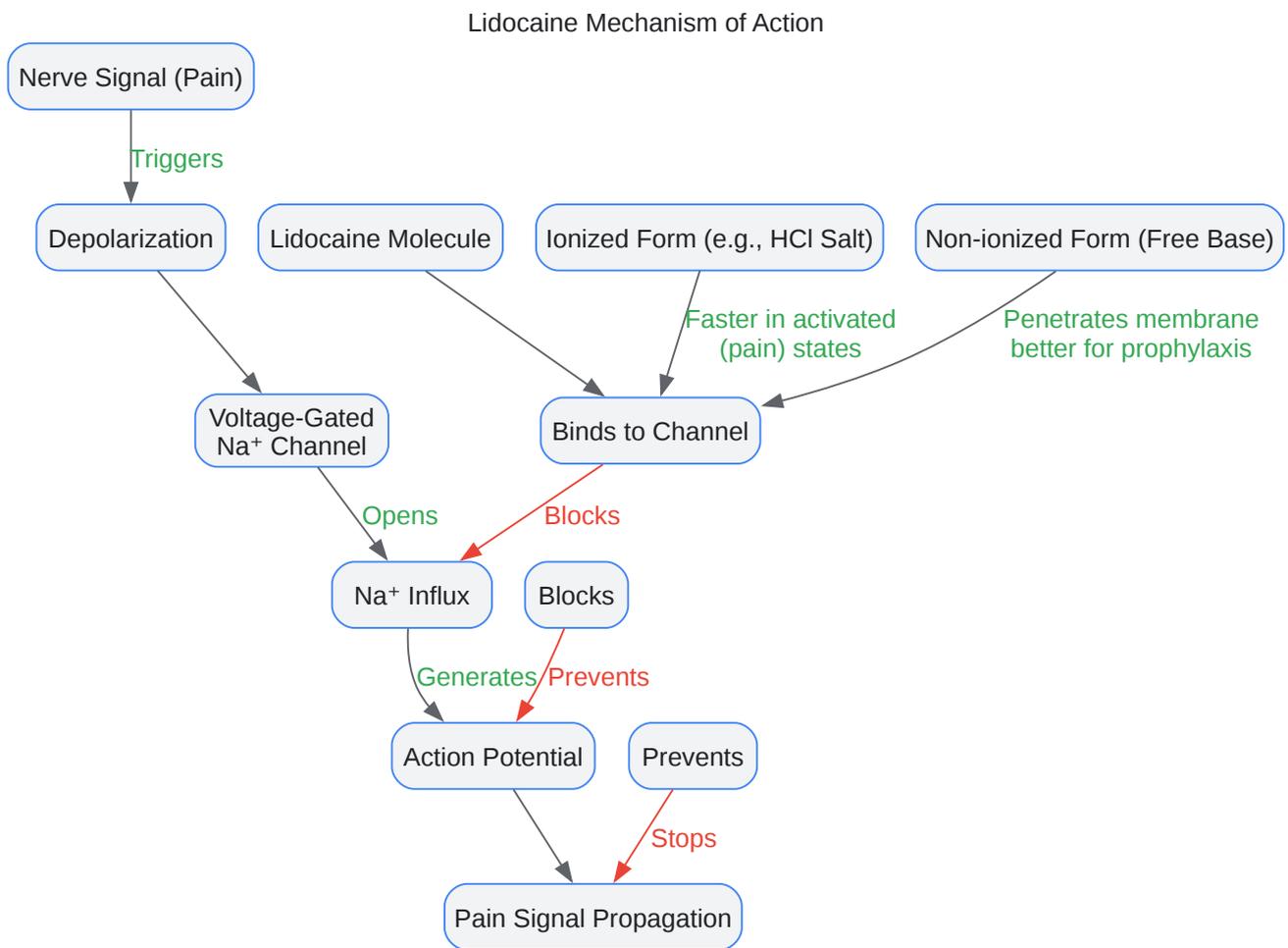
2. Comparative Efficacy and Onset of Action

Experimental studies have compared the hydrochloride form to other salts, providing insight into how formulation affects performance.

- **Comparison with Salicylate Salt (Lisacaine):** A 1985 comparative study on frog nerve fibers and sheep cardiac tissues found that while **lidocaine hydrochloride and lidocaine salicylate had the same ultimate anesthetic effectiveness, the salicylate salt (lisacaine) had a faster onset of action** [2].
 - **Experimental Protocol:** The drugs were tested on the frog node of Ranvier, sheep cardiac Purkinje fibres, and rat phrenic nerve-diaphragm. Measurements included the reduction of peak sodium current (INa), shift of the steady-state inactivation curve, decrease in action potential duration, and reduction of the contractile response in the diaphragm [2].
 - **Key Data:** The time to reach the steady-state effect on the node of Ranvier and the time to affect the maximum rate of depolarization (Vmax) in Purkinje fibres were shorter for the salicylate anion compared to the hydrochloride.

3. Mechanism of Action and Clinical Application

The pharmacological effect is identical, but the formulation can be selected based on the clinical scenario.



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This mechanism underpins the following clinical use cases [1]:

- **Use Lidocaine Hydrochloride:** For **current pain** (e.g., neuropathic pain), as it binds more readily to activated sodium channels. It is also the form of choice for **aqueous bases** and formulations with a **pH below 7**.
- **Use Lidocaine Free Base:** to induce analgesia **prior to a pain stimulus** (prophylactic anesthesia), as the non-ionized form penetrates the nerve cell membrane more effectively. It is used in **anhydrous (water-free) vehicles** like oils and ointments.

Key Considerations for Research and Development

For researchers and drug development professionals, the following points are critical:

- **Ionization State is Crucial:** The activity depends on the molecule's ability to penetrate the nerve membrane (in its non-ionized form) and then bind to the receptor site on the internal portion of the sodium channel (in its ionized form) [1]. The pKa and formulation pH are therefore key determinants of efficacy.
- **Advanced Delivery Systems:** Research is focused on novel delivery platforms to improve topical anesthesia. Examples include:
 - **Liquid Crystalline Precursor Systems (LCPS):** A 2025 study developed a mucoadhesive LCPS co-loaded with lidocaine HCl and epinephrine. This system transitions upon contact with saliva, enhancing viscosity, mucoadhesion, and providing controlled drug release, which could reduce permeation flow by **93%** compared to a commercial product [3].
 - **Dissolving Microneedles (DMNs):** A 2023 study created DMNs from gelatin and sodium carboxymethyl cellulose for transdermal delivery of lidocaine HCl, achieving rapid drug release in **under 10 minutes** for fast local anesthesia [4].
- **Safety and Toxicity:** The safety profile is identical regardless of nomenclature. Key considerations include the **maximum recommended dose** (e.g., 4.5 mg/kg or 300 mg per dose for adults) and the risk of central nervous system and cardiovascular effects at high plasma concentrations [1] [5].

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